Dehidroandrografolida

Descripción general

Descripción

La dehidroandrografolida es un compuesto diterpénico conocido por sus actividades antiinflamatorias, antivirales y anticancerígenas.

Aplicaciones Científicas De Investigación

La dehidroandrografolida tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizada como material de partida para sintetizar otros compuestos bioactivos.

Biología: Se estudia por sus efectos en los procesos celulares y las vías de señalización.

Medicina: Investigada por sus posibles efectos terapéuticos en el tratamiento de enfermedades inflamatorias, infecciones virales y cáncer.

Industria: Utilizada en el desarrollo de productos farmacéuticos y nutracéuticos

Mecanismo De Acción

La dehidroandrografolida ejerce sus efectos a través de varios objetivos moleculares y vías:

Antiinflamatorio: Inhibe la producción de citoquinas proinflamatorias y enzimas como TNF-α y COX-2.

Antiviral: Interfiere con la entrada viral, replicación y síntesis de proteínas.

Anticancerígeno: Induce la apoptosis e inhibe la proliferación celular modulando vías de señalización como NF-κB y MAPK

Análisis Bioquímico

Biochemical Properties

DA interacts with various enzymes, proteins, and other biomolecules. It has been found to show significant negative binding affinities with different anti-inflammatory target enzymes such as 3PGH, 4COX, and 6COX . This suggests that Dehydroandrographolide plays a role in biochemical reactions by interacting with these enzymes.

Cellular Effects

Dehydroandrographolide has been found to exert effects on various types of cells and cellular processes. It can inhibit human lung cancer cells, colon cancer cells, osteosarcoma cells, and other tumor cells . It also has the ability to reduce bacterial virulence and inhibit virus-induced cell apoptosis . These effects suggest that Dehydroandrographolide influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of Dehydroandrographolide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to show significant negative binding affinities with different anti-inflammatory target enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dehydroandrographolide change over time. It has been found that Dehydroandrographolide is rapidly cleared, with a mean Tmax of 0.94–1.0 h and a t1/2 of approximately 1.51–1.89 h . This suggests that the product’s stability and degradation, as well as any long-term effects on cellular function, can be observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Dehydroandrographolide vary with different dosages in animal models. For example, at doses of 80, 160, and 320 mg, the mean Cmax were 4.82, 12.85, and 26.90 mg/L, respectively . This indicates that the effects of Dehydroandrographolide can be observed at different dosages, and there may be threshold effects as well as toxic or adverse effects at high doses.

Metabolic Pathways

Dehydroandrographolide is involved in various metabolic pathways. A total of 35 metabolites were identified in rat urine, bile, plasma, and feces samples after Dehydroandrographolide was orally administered . The major metabolic pathways for Dehydroandrographolide were hydroxylation, hydration, sulfonation, sulfate conjugation, and glucuronidation .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La dehidroandrografolida puede sintetizarse a través de varias reacciones químicas que involucran el precursor andrografolida. Un método común implica la oxidación de la andrografolida utilizando reactivos como el permanganato de potasio o el trióxido de cromo en condiciones controladas .

Métodos de producción industrial: La producción industrial de this compound normalmente implica la extracción de andrografolida de Andrographis paniculata, seguida de su modificación química. El proceso de extracción a menudo emplea solventes como etanol o metanol, y las reacciones químicas posteriores se llevan a cabo en reactores a gran escala para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: La dehidroandrografolida sufre diversas reacciones químicas, incluyendo:

Oxidación: Conversión de grupos hidroxilo a grupos carbonilo.

Reducción: Reducción de grupos carbonilo a grupos hidroxilo.

Sustitución: Reemplazo de grupos funcionales con otros sustituyentes.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, trióxido de cromo.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Agentes halogenantes como el cloruro de tionilo, nucleófilos como las aminas.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de la this compound con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas .

Comparación Con Compuestos Similares

La dehidroandrografolida se compara a menudo con otras lactonas diterpenoides que se encuentran en Andrographis paniculata, como:

Andrografolida: Conocida por sus fuertes efectos antiinflamatorios e inmunomoduladores.

14-Deoxi-11,12-dithis compound: Exhibe propiedades inmunoestimulantes y antiinfecciosas.

Neoandrografolida: Posee actividades antiinflamatorias y hepatoprotectoras.

En comparación con estos compuestos, la this compound destaca por su combinación única de actividades antiinflamatorias, antivirales y anticancerígenas, lo que la convierte en un compuesto versátil para diversas aplicaciones terapéuticas.

Actividad Biológica

Dehydroandrographolide (DA) is a bioactive compound derived from the plant Andrographis paniculata, known for its wide range of pharmacological effects, including anti-inflammatory, anticancer, and immunomodulatory activities. This article delves into the biological activity of DA, supported by recent research findings, case studies, and data tables that highlight its therapeutic potential.

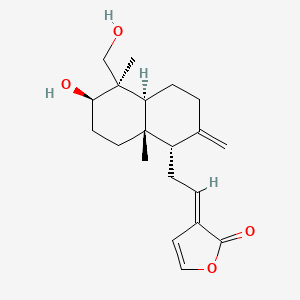

Chemical Structure and Isolation

DA is a labdane-type diterpenoid characterized by its unique chemical structure, which contributes to its biological properties. The compound has been isolated using various techniques, including FT-IR, UV-Vis, and NMR spectroscopy, to confirm its identity and purity .

1. Anti-Inflammatory Effects

DA has demonstrated significant anti-inflammatory properties through various mechanisms:

- Molecular Docking Studies : In silico studies have shown that DA exhibits strong binding affinities to key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and phospholipase A2. The binding affinities were recorded at -8.0 kcal/mol for COX-2, indicating a potential for DA as a non-steroidal anti-inflammatory drug (NSAID) alternative .

- In Vivo Studies : A study involving the administration of DA in animal models indicated a reduction in inflammatory markers and symptoms associated with arthritis. The compound was shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 .

2. Anticancer Properties

DA's role in cancer therapy has been extensively studied:

- Autophagy Induction : Research indicates that DA induces autophagy in human oral cancer cells by modulating p53 expression and activating JNK1/2 pathways. This mechanism leads to increased cell death in cancerous cells while sparing normal cells .

- Tumor Suppression : In xenograft models of oral carcinoma, DA administration resulted in significant tumor size reduction compared to control groups, suggesting its potential as an anticancer agent .

Case Study 1: Anti-Arthritic Activity

In a controlled study, the co-administration of DA with conventional NSAIDs like naproxen showed enhanced anti-arthritic effects. The combination therapy resulted in a significant decrease in paw swelling and improved mechanical nociceptive thresholds in Wistar rats compared to treatments with naproxen alone. This suggests that DA may enhance the efficacy of existing anti-inflammatory medications without increasing side effects .

Case Study 2: Pharmacokinetics of Dehydroandrographolide Succinate

A pharmacokinetic study involving dehydroandrographolide succinate (DAS), a derivative of DA used clinically in China, revealed important absorption characteristics. The study found that DAS had a rapid absorption profile with a half-life of approximately 1.5 hours. This rapid clearance necessitates multiple small doses for effective therapeutic outcomes .

Data Tables

| Parameter | Dehydroandrographolide (DA) | Dehydroandrographolide Succinate (DAS) |

|---|---|---|

| Molecular Weight | 346.45 g/mol | 392.47 g/mol |

| Binding Affinity (COX-2) | -8.0 kcal/mol | N/A |

| Cmax (mg/L) | N/A | 26.90 (320 mg dose) |

| Half-Life | N/A | 1.51 - 1.89 hours |

| Therapeutic Uses | Anti-inflammatory, anticancer | Viral pneumonia treatment |

Propiedades

IUPAC Name |

(3E)-3-[2-[(1S,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5,9,11,15-17,21-22H,1,4,6-8,10,12H2,2-3H3/b14-5+/t15-,16-,17+,19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIRVUDGRKEWBV-CZUXAOBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@@H]2C/C=C/3\C=COC3=O)(C)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314463 | |

| Record name | Dehydroandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134418-28-3 | |

| Record name | Dehydroandrographolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134418-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14,15-Anhydroandrographolide, (1S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134418283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14,15-ANHYDROANDROGRAPHOLIDE, (1S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/010E4IV714 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.